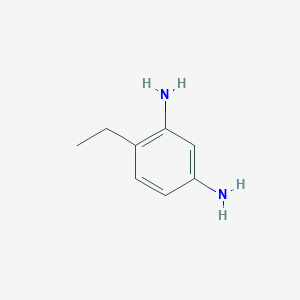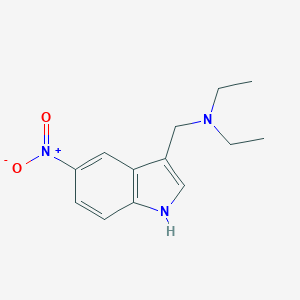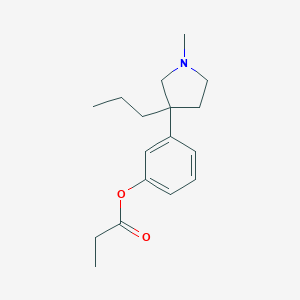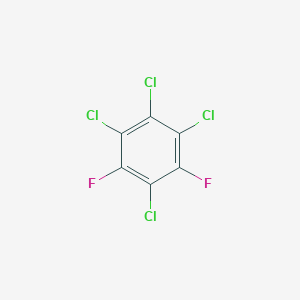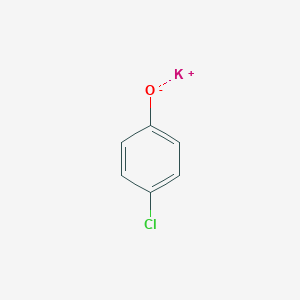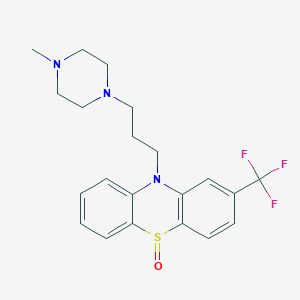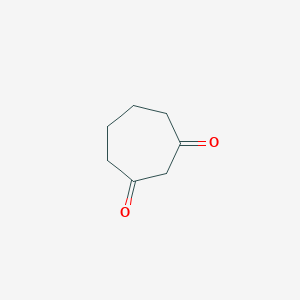
Cycloheptan-1,3-dion
Übersicht
Beschreibung
Cycloheptane-1,3-dione, also known as cycloheptanone, is a seven-membered cyclic ketone with a molecular formula of C7H12O2. It is a colorless liquid that is insoluble in water and has a characteristic odor. Cycloheptane-1,3-dione is used in a variety of industrial applications, including as a solvent in the production of pharmaceuticals, as a reagent in organic synthesis, and as a starting material for the synthesis of other compounds. This compound has also been studied for its potential therapeutic applications in the treatment of a range of diseases, including cancer.
Wissenschaftliche Forschungsanwendungen
Synthese von chemischen Sonden
Cycloheptan-1,3-dion: wird bei der Synthese von chemischen Sonden verwendet, die speziell für die selektive Markierung von Schwefelsäureproteinen entwickelt wurden . Diese Sonden sind entscheidend für die Untersuchung von Proteinmodifikationen und -interaktionen, die Einblicke in zelluläre Prozesse und Krankheitsmechanismen liefern können.
Reagenz für die Perhydroazulene-Synthese
Diese Verbindung dient als vielseitiges Reagenz bei der Synthese von Perhydroazulenen . Perhydroazulene haben aufgrund ihrer strukturellen Ähnlichkeit mit natürlich vorkommenden Verbindungen mit biologischer Aktivität ein erhebliches Potenzial für die Entwicklung neuer therapeutischer Wirkstoffe.
Herstellung von Prostaglandin-Analoga
1,3-Cycloheptandion: wird bei der Synthese von Prostaglandin-Produkten verwendet . Prostaglandine sind biologisch aktive ungesättigte Fettsäuren, die eine Schlüsselrolle bei Entzündungen und anderen physiologischen Funktionen spielen. Synthetische Analoga können in der Medizin verwendet werden, um die Wirkungen natürlicher Prostaglandine zu imitieren oder zu hemmen.
Knoevenagel-Kondensation
Die Verbindung ist ein wichtiger Bestandteil von Knoevenagel-Kondensationsreaktionen zur Herstellung von Knoevenagel-Produkten . Diese Produkte sind wichtige Zwischenprodukte bei der Synthese verschiedener organischer Verbindungen, darunter Pharmazeutika und Agrochemikalien.
Arzneimittelentwicklung
Es wurde eine praktische Synthese von This compound entwickelt, um die Herstellung von multikilogrammigen Mengen potenzieller Arzneimittelkandidaten zu erleichtern . Diese Synthese vermeidet die Verwendung von Schwermetallen oder explosiven Reagenzien, was sie sicherer und für die großtechnische Arzneimittelproduktion besser geeignet macht.
Molekulare Tests
Im Bereich der molekularen Tests ist 1,3-Cycloheptandion Teil des Prozesses zur Extraktion und Analyse von DNA und RNA . Es trägt zur Entwicklung digitaler Lösungen und spektroskopischer Methoden bei, die für die Element- und Isotopenanalyse in verschiedenen Forschungsanwendungen unerlässlich sind.
Wirkmechanismus
Target of Action
Cycloheptane-1,3-dione, also known as 1,3-Cycloheptanedione, is a versatile biochemical reagent . It is used in the synthesis of various biological materials and organic compounds for life science-related research . .
Mode of Action
It is known to be involved in the synthesis of various compounds, indicating that it likely interacts with its targets through chemical reactions .
Biochemical Pathways
Cycloheptane-1,3-dione is involved in several synthetic pathways. For instance, it has been used in the synthesis of perhydroazulenes, prostaglandin products (biologically active unsaturated 20-carbon fatty acids including a 5-carbon ring, derived enzymatically), and Knoevenagel products . .
Result of Action
The result of Cycloheptane-1,3-dione’s action is the production of various compounds through chemical reactions . These include perhydroazulenes, prostaglandin products, and Knoevenagel products . The specific molecular and cellular effects of these compounds would depend on their individual properties and functions.
Action Environment
The action of Cycloheptane-1,3-dione can be influenced by various environmental factors. For instance, the synthesis of Cycloheptane-1,3-dione from cyclopentanone proceeds in 58-64% overall yield and requires no purification of intermediates . .
Safety and Hazards
Cycloheptane-1,3-dione can cause harm if swallowed and enters airways. It is highly flammable and can present a fire risk in certain conditions. Direct contact with the skin or eyes may result in irritation or injury. Inhalation or ingestion of Cycloheptane-1,3-dione can cause dizziness, headaches, and in severe cases, damage to the respiratory and digestive systems .
Zukünftige Richtungen
Cycloheptane-1,3-dione has numerous applications in the field of chemistry, particularly in the synthesis of other organic compounds. It is often used as a non-polar solvent in chemical reactions, thanks to its low reactivity. In addition, it serves as a starting material in the creation of more complex cyclic compounds in synthetic organic chemistry .
Biochemische Analyse
Cellular Effects
It’s known to be used in the synthesis of chemical probes for selective labeling of sulfuric acid proteins
Molecular Mechanism
It’s known to participate in the synthesis of perhydroazulenes, prostaglandin products, and Knoevenagel products
Metabolic Pathways
Cycloheptane-1,3-dione is involved in the keto-enol tautomerization process
Eigenschaften
IUPAC Name |
cycloheptane-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O2/c8-6-3-1-2-4-7(9)5-6/h1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBOVMTXPZWVYAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=O)CC(=O)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20399029 | |
| Record name | Cycloheptane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20399029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1194-18-9 | |
| Record name | Cycloheptane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20399029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | cycloheptane-1,3-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


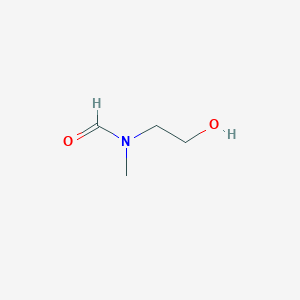

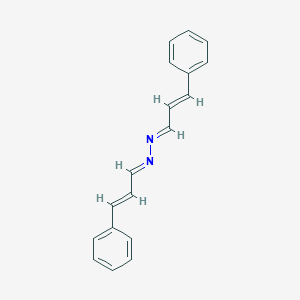
![4-[Bis(2-chloroethyl)amino]phenyl acetate](/img/structure/B75537.png)
